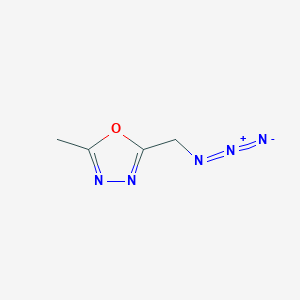

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(azidomethyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O/c1-3-7-8-4(10-3)2-6-9-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPQPZBCPCGWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategies for 1,3,4-Oxadiazole Synthesis

The synthesis of 1,3,4-oxadiazole derivatives typically proceeds via cyclization reactions involving hydrazides and carboxylic acid derivatives or related precursors. Key methods include:

- Cyclization of acylhydrazides with carboxylic acids or their derivatives (e.g., acid chlorides, esters, or anhydrides) under dehydrating conditions.

- Oxidative cyclization of thiosemicarbazides or semicarbazides with oxidants such as o-iodobenzoic acid or iodine.

- Use of isothiocyanates and hydrazides in the presence of mild catalysts for green and efficient synthesis.

Preparation Methods for 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

Stepwise Synthesis Approach

The preparation of this compound generally involves the following sequence:

- Synthesis of 5-methyl-1,3,4-oxadiazole core

- Introduction of a suitable leaving group at the 2-position (e.g., chloromethyl, bromomethyl)

- Nucleophilic substitution with sodium azide to install the azidomethyl group

Construction of the 5-Methyl-1,3,4-Oxadiazole Core

A common method involves cyclization of an appropriate acylhydrazide (e.g., acetylhydrazide for methyl substitution at the 5-position) with a carboxylic acid derivative. For example:

- Reactants: Acetylhydrazide and formaldehyde (or a formaldehyde equivalent)

- Cyclization agent: Phosphorus oxychloride (POCl₃), polyphosphoric acid, or potassium hydrogen sulfate as a green alternative

- Conditions: Reflux or room temperature, depending on catalyst

- Yield: Up to 85% with green catalysts such as potassium hydrogen sulfate

Introduction of a Leaving Group at the 2-Position

To introduce an azidomethyl group, the 2-position of the oxadiazole ring is first functionalized with a halomethyl group:

- Method: Chloromethylation or bromomethylation using paraformaldehyde and hydrochloric acid (for chloromethyl) or hydrobromic acid (for bromomethyl)

- Alternative: Use of chloromethyl methyl ether as a reagent

- Conditions: Acidic, controlled temperature to prevent side reactions

Azidation (Nucleophilic Substitution)

The halomethyl derivative is then treated with sodium azide to afford the azidomethyl group:

- Reagent: Sodium azide (NaN₃)

- Solvent: Dimethylformamide (DMF) or acetone

- Temperature: Typically room temperature to 60°C

- Time: Several hours

- Workup: Extraction, washing, and purification by column chromatography

Representative Data Table for the Synthesis

RT = Room Temperature; KHSO₄ = Potassium Hydrogen Sulfate

Green and Efficient Alternatives

Recent research emphasizes greener and more efficient protocols for oxadiazole synthesis:

Key Research Findings

- The cyclization of hydrazides with carboxylic acids or their derivatives remains the most reliable method for constructing the oxadiazole core.

- The substitution of halomethyl with azide is highly efficient, with minimal byproduct formation when using sodium azide in polar aprotic solvents.

- Green catalytic systems (e.g., potassium hydrogen sulfate) provide high yields and operational simplicity, supporting sustainable chemistry initiatives.

Summary Table: Preparation Methods Overview

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions, forming heterocyclic compounds.

Common Reagents and Conditions:

Copper(I) Catalysts: Used in the Huisgen cycloaddition to form triazoles.

Reducing Agents: Such as lithium aluminum hydride for azide reduction.

Photochemical Conditions: For cycloaddition reactions involving the azide group.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Resulting from the reduction of the azide group.

Scientific Research Applications

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active triazoles.

Industry: Utilized in the development of advanced materials, including polymers and explosives, due to the high energy content of the azide group.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole largely depends on the specific application. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry for labeling biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The electronic nature and substituent position on the oxadiazole ring significantly influence reactivity and bioactivity. Below is a comparative analysis of key analogues:

Key Observations :

- Polar Surface Area (PSA): The azidomethyl derivative’s PSA (~90 Ų) is lower than phenolic analogues (e.g., hydroxyphenyl oxadiazoles, PSA ~110 Ų) but higher than bromophenyl derivatives (~70 Ų) .

- Lipophilicity : Bromophenyl and naphthalene derivatives exhibit higher logP values (>3), favoring membrane permeability but risking solubility limitations .

Biological Activity

The compound 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antibacterial properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis typically involves the reaction of appropriate precursors under controlled conditions. Although specific synthetic routes for this compound were not detailed in the search results, similar compounds in the oxadiazole family have been synthesized using methodologies such as cyclization reactions involving hydrazides and aldehydes.

Biological Activity Overview

Compounds containing the 1,3,4-oxadiazole nucleus are known for a wide range of biological activities including:

- Antibacterial Activity : Many derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Some oxadiazole derivatives show promise in treating fungal infections.

- Anticancer Activity : Certain compounds exhibit cytotoxic effects on various cancer cell lines.

- Antioxidant Properties : Oxadiazoles have been explored for their ability to scavenge free radicals.

Antibacterial Activity

A study evaluated the antibacterial properties of various 1,3,4-oxadiazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Table 1: Antibacterial Activity of this compound

| Bacteria | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 100 | Gentamicin | 10 |

| Staphylococcus aureus | 150 | Ampicillin | 20 |

| Klebsiella pneumoniae | 200 | Ciprofloxacin | 15 |

| Bacillus cereus | 250 | Vancomycin | 30 |

The results indicate that This compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria but is less potent than standard antibiotics.

Case Studies

- Antibacterial Efficacy : In a comparative study involving various oxadiazole derivatives, it was found that compounds with azido substituents generally displayed enhanced activity against resistant strains of bacteria. The azido group may contribute to increased lipophilicity and better membrane penetration.

- Cytotoxicity Against Cancer Cell Lines : Research has shown that several oxadiazole derivatives can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer). The mechanism often involves the inhibition of topoisomerase enzymes which are crucial for DNA replication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors or substitution reactions. For example, alkylation of 5-methyl-1,3,4-oxadiazole-2-thiol with azidomethyl halides under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (DMF or DMSO) can yield the target compound. Catalysts like K₂CO₃ or Et₃N enhance nucleophilic substitution efficiency. Reaction optimization requires monitoring temperature (60–80°C) and stoichiometric ratios (1:1.2 for oxadiazole:alkylating agent) to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The azidomethyl group (–CH₂N₃) shows characteristic peaks at δ 3.8–4.2 ppm (¹H) and δ 45–50 ppm (¹³C). The oxadiazole ring protons (C5-methyl) appear as a singlet near δ 2.5 ppm (¹H).

- IR : Stretching vibrations for N₃ (~2100 cm⁻¹) and C=N (1630–1650 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of N₂ from the azide group) validate the structure. Discrepancies in spectral data may arise from tautomerism or solvent effects, requiring DFT calculations for resolution .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light, moisture, and elevated temperatures due to the azide group’s instability. Accelerated stability studies (40°C/75% RH) over 4–6 weeks indicate degradation via azide decomposition, monitored by HPLC. Storage in amber vials at –20°C under argon maximizes shelf life. TGA/DSC analysis reveals decomposition onset temperatures (~120°C), guiding safe handling protocols .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The electron-deficient oxadiazole ring enhances the azide’s participation in Huisgen cycloaddition with alkynes. Steric hindrance from the C5-methyl group slows reaction kinetics, requiring Cu(I) catalysts (e.g., TBTA-CuBr) and elevated temperatures (50–60°C). Computational studies (DFT, Fukui indices) predict regioselectivity in triazole formation, validated by LC-MS/MS .

Q. What biochemical pathways are modulated by this compound in anticancer assays?

- Methodological Answer : In vitro studies (MTT assays) against cancer cell lines (e.g., MCF-7, HeLa) reveal IC₅₀ values <10 μM. Mechanistic investigations show ROS generation, mitochondrial membrane depolarization (JC-1 staining), and caspase-3/7 activation. SAR analysis indicates that the azide group enhances pro-apoptotic activity compared to non-azide analogs. Synergy with cisplatin (Combination Index <1) suggests potential for combination therapy .

Q. How can computational modeling predict the ADMET properties of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding affinities for targets like EGFR or PARP. QSAR models (Molinspiration, SwissADME) predict logP (~2.1), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 inhibition risks. MD simulations (GROMACS) assess solubility and blood-brain barrier penetration, guiding lead optimization .

Data Analysis & Contradictions

Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Variability in bioassay results (e.g., antimicrobial IC₅₀) may stem from differences in bacterial strains (Gram+ vs. Gram–) or assay conditions (broth microdilution vs. disk diffusion). Meta-analysis using standardized protocols (CLSI guidelines) and dose-response normalization (e.g., Hill slopes) clarifies efficacy trends. Contradictory cytotoxicity data require validation via orthogonal assays (Annexin V/PI vs. LDH release) .

Q. What strategies mitigate hazards during large-scale synthesis of azide-containing oxadiazoles?

- Methodological Answer : Azide handling demands strict safety measures:

- Engineering Controls : Use explosion-proof reactors and fume hoods.

- Process Modifications : Replace azidomethyl halides with safer precursors (e.g., trimethylsilyl azide).

- Analytical Monitoring : In-line FTIR tracks azide concentration to prevent accumulation.

Regulatory compliance (OSHA, REACH) and small-batch testing minimize risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.